Product packaging for 16-Oxabicyclo[10.3.1]hexadec-12-ene(Cat. No.:CAS No. 89328-33-6)

16-Oxabicyclo[10.3.1]hexadec-12-ene

Cat. No.: B14375769
CAS No.: 89328-33-6
M. Wt: 222.37 g/mol
InChI Key: NLXIBWRIRQJZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Oxabicyclo[10.3.1]hexadec-12-ene is a synthetic bicyclic organic compound of interest in advanced chemical and pharmaceutical research. Its unique complex oxygen-bridged structure makes it a valuable intermediate or scaffold in various non-clinical investigations. Potential research applications include its use as a key precursor in synthetic methodology development, exploration of novel pharmacophores in drug discovery, and as a building block in materials science. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition . They are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices and must not be used for clinical diagnostics or patient management . Researchers are responsible for ensuring that the use of this product complies with all applicable laws and regulations in their country.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B14375769 16-Oxabicyclo[10.3.1]hexadec-12-ene CAS No. 89328-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89328-33-6

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

16-oxabicyclo[10.3.1]hexadec-1(15)-ene

InChI

InChI=1S/C15H26O/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h12,15H,1-11,13H2

InChI Key

NLXIBWRIRQJZIP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=CCCC(O2)CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 14 Methyl 16 Oxabicyclo 10.3.1 Hexadec 12 Ene

Strategies for the Construction of the 16-Oxabicyclo[10.3.1]hexadec-12-ene Core

The formation of the this compound core is a pivotal step in the synthesis of its 14-methyl derivative. The primary strategy involves an intramolecular cyclization and dehydration of a macrocyclic 1,5-diketone precursor. This transformation converts the diketone into the more complex bicyclic enol ether framework. wipo.intwipo.int This approach is advantageous as it builds the characteristic bridged system in a single, efficient step. The reaction proceeds via the formation of a hemiacetal intermediate from one of the ketone carbonyls and the enol form of the other, which then dehydrates to yield the stable enol ether bridge. Gold-catalyzed carbocyclization of enol ethers has also been explored for generating carbon-bridged frameworks, demonstrating a modern approach to constructing such bicyclic systems. nih.gov

Metal/Metalloid Alkoxide-Mediated Dehydration from Diketones

A highly effective and scalable method for synthesizing 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene involves the reaction of a diketone precursor with a metal or metalloid alkoxide. wipo.intresearchgate.net This process facilitates an intramolecular aldol (B89426) condensation followed by dehydration to form the target bicyclic enol ether in high yield and purity. wipo.int

The critical starting material for this synthesis is 3-methylcyclopentadecan-1,5-dione. wipo.intwipo.int The synthesis of 1,5-dicarbonyl compounds is a well-established area of organic chemistry. lookchem.comnih.govorganic-chemistry.org One common method is the Michael addition of enolates to α,β-unsaturated carbonyl compounds. lookchem.comorganic-chemistry.org For instance, a tandem cross-coupling reaction of aryl methyl ketones with aromatic aldehydes, catalyzed by barium isopropoxide, can produce symmetrical 1,5-diketones through a sequence of aldol reaction, β-elimination, and conjugate addition. lookchem.com While not directly applied to the synthesis of 3-methylcyclopentadecan-1,5-dione in the provided sources, these principles form the basis for constructing such macrocyclic diketones. The synthesis of the specific precursor, 3-methylcyclopentadecan-1,5-dione, is a key step for which various proprietary industrial methods have been developed. wipo.intwipo.int

The cyclization of 3-methylcyclopentadecan-1,5-dione to form the bicyclic enol ether is effectively catalyzed by metal or metalloid alkoxides. wipo.int Aluminum isopropoxide is a prominently used catalyst for this transformation. wipo.int The reaction is typically carried out by heating the diketone precursor with the catalyst, often under reflux conditions in a suitable solvent. wipo.intgoogleapis.com The process involves the reaction of 3-Methyl-1,5-cyclopentadecanedione (MCPD) and its analogs with the metal or metalloid alkoxide, leading to the formation of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene. wipo.int The choice of catalyst is crucial; while aluminum isopropoxide is effective, other alkoxides can also be employed. For example, barium isopropoxide has been shown to catalyze the formation of 1,5-diketones, highlighting the utility of alkaline earth metal alkoxides in related transformations. lookchem.com

Table 1: Catalytic Systems for Alkoxide-Mediated Cyclization

CatalystPrecursorProductKey ConditionsSource(s)
Metal/Metalloid Alkoxide3-Methyl-1,5-cyclopentadecanedione14-Methyl-16-Oxabicyclo[10.3.1]hexadec-12-eneHigh Temperature wipo.intresearchgate.net
Aluminum Isopropoxide3-Methyl-1,5-cyclopentadecanedione14-Methyl-16-Oxabicyclo[10.3.1]hexadec-12-eneHeating, Reflux wipo.int
Barium IsopropoxideAryl methyl ketones + Aromatic aldehydesSymmetrical 1,5-diketonesRoom Temperature, DMF lookchem.com

This table summarizes catalytic systems for the formation of the bicyclic enol ether or its diketone precursors.

For industrial applications, the synthesis of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene must be scalable, high-yielding, and produce a high-purity product. wipo.intiitkgp.ac.in Research has focused on developing robust and efficient processes to meet these demands. researchgate.nettrea.com Optimization strategies often involve careful selection of the catalyst, solvent, and reaction temperature to maximize the conversion of the diketone precursor and minimize the formation of byproducts. wipo.int For example, a patented process emphasizes a scalable method for reacting 3-methyl-1,5-cyclopentadecanedione with a metal or metalloid alkoxide to achieve high yield and purity. wipo.intiitkgp.ac.in The purification of the final product, for instance by distillation, is also a critical step to remove any unreacted starting material or impurities. googleapis.com These scalable syntheses are crucial for the commercial manufacture of the target compound as a key fragrance intermediate. wipo.inttrea.com

Transfer Hydrogenation Approaches

Catalytic transfer hydrogenation (CTH) offers an alternative strategy in the synthesis of complex cyclic molecules. mdpi.comnih.gov This method uses a hydrogen donor molecule, such as a secondary alcohol, in the presence of a catalyst to achieve reduction, avoiding the need for gaseous hydrogen. mdpi.com

While direct formation of the bicyclic enol ether via CTH from the diketone is not explicitly detailed, CTH is a powerful tool for the reduction of related functionalities. For instance, the diastereoselective transfer hydrogenation of cyclic and bicyclic ketones to their corresponding alcohols is well-documented using various metal oxide catalysts. mdpi.comnih.gov More relevant is the first catalytic transfer hydrogenation of silyl (B83357) enol ethers, which has been developed using a metal-free frustrated Lewis pair (FLP) system. nih.govd-nb.info This process employs tris(pentafluorophenyl)borane (B72294) and a bulky base to hydrogenate a variety of silyl enol ethers efficiently. nih.govd-nb.info Given that the target molecule is a bicyclic enol ether, such methodologies could potentially be adapted for its synthesis or for transformations of related intermediates, representing a modern, metal-free approach in this area of synthesis. nih.gov

Table 2: Research Findings in Transfer Hydrogenation of Related Compounds

Substrate TypeCatalytic SystemHydrogen DonorKey FindingSource(s)
Cyclic/Bicyclic KetonesMetal Oxides (MgO, ZrO₂, Al₂O₃)Secondary Alcohols (e.g., 2-propanol)Active for ketone reduction, diastereoselectivity depends on catalyst and conditions. mdpi.comnih.gov
Silyl Enol EthersB(C₆F₅)₃ / 2,2,6,6-tetramethylpiperidine (B32323) (FLP)γ-terpineneFirst catalytic transfer hydrogenation of silyl enol ethers, high yields. nih.govd-nb.info

This table presents findings on the catalytic transfer hydrogenation of ketones and enol ethers, which are structurally related to the synthesis pathway of the target compound.

Raney Copper Catalyzed Dehydrogenation Reactions

The use of Raney copper as a catalyst for the dehydrogenation of diols presents a viable route for the formation of bicyclic enol ethers. This method leverages the catalyst's ability to facilitate the removal of hydrogen, leading to cyclization.

The conversion of 3-Methylcyclopentadecane-1,5-diol to 14-Methyl-16-Oxabicyclo[10.3.1]hexadec-12-ene through dehydrogenation and dehydration can be effectively achieved using Raney copper. This process is typically conducted at elevated temperatures, ranging from 150°C to 200°C. In a common procedure, a portion of the diol is heated with the Raney copper catalyst. Once the target temperature is reached, the remainder of the diol is added gradually to maintain a controlled reaction. The enol ether product can be continuously removed from the reaction mixture by distillation as it is formed.

ParameterValue
Catalyst Raney Copper
Substrate 3-Methylcyclopentadecane-1,5-diol
Product 14-Methyl-16-Oxabicyclo[10.3.1]hexadec-12-ene
Temperature Range 150°C - 200°C
Catalyst to Diol Mass Ratio 1:1 to 1:20 (typically 1:5 to 1:15)
Product Isolation Distillation from the reaction medium

Reductive Dehydration Methodologies

Reductive dehydration offers an alternative pathway to bicyclic enol ethers. This section explores the potential use of sodium borohydride (B1222165) in such transformations.

While sodium borohydride (NaBH₄) is a well-established and versatile reducing agent for converting aldehydes and ketones to their corresponding alcohols, its direct application in a one-pot reductive dehydration of 3-methylcyclopentadecane-1,5-diol to yield 14-Methyl-16-Oxabicyclo[10.3.1]hexadec-12-ene is not extensively documented in the reviewed scientific literature.

The primary function of sodium borohydride is the nucleophilic addition of a hydride ion to a carbonyl carbon, resulting in the formation of an alcohol upon workup. The conversion of a diol to an enol ether would necessitate a subsequent dehydration step to eliminate a water molecule and form the carbon-carbon double bond of the enol ether. A direct, sodium borohydride-mediated reaction that accomplishes both reduction (if starting from a diketone precursor to the diol) and subsequent dehydration to the specific enol ether in a single synthetic operation is not a standard or widely reported transformation. Therefore, while sodium borohydride is crucial for the synthesis of the diol precursor from a diketone, its role in the subsequent formation of the enol ether via reductive dehydration is not clearly established.

Chemical Reactivity and Mechanistic Investigations of 14 Methyl 16 Oxabicyclo 10.3.1 Hexadec 12 Ene

Acid-Catalyzed Transformations and Rearrangements

The presence of the vinyl ether moiety within the bicyclic system makes 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene susceptible to acid-catalyzed rearrangements. These transformations are pivotal in the synthesis of macrocyclic ketones, most notably Muscenone.

Mechanism of Conversion to 3-Methylcyclopentadecenone (Muscenone)

The acid-catalyzed rearrangement of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene is a key step in the production of 3-methylcyclopentadecenone, a valuable musk fragrance also known as Muscenone. wipo.intwordpress.com This process is typically facilitated by acids such as phosphoric acid. wordpress.com

The proposed mechanism commences with the protonation of the oxygen atom in the bicyclic ether. This is followed by the cleavage of the C-O bond, leading to the formation of a tertiary carbocation. A subsequent deprotonation event results in the formation of the endocyclic double bond, yielding the desired 3-methylcyclopentadecenone. This rearrangement reaction is a crucial transformation that converts the bicyclic ether into a macrocyclic ketone with desirable olfactory properties.

The starting material for this synthesis, 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene, is itself derived from 3-methyl-cyclopentadecan-1,5-dione. google.com A patented method describes the reduction of this diketone with sodium borohydride (B1222165) to yield a mixture of 3-methyl-cyclopentadecan-5-ol-1-one and 14-methyl-16-oxabicyclo[10.3.1]pentadec-1(15)-ene, both of which can be converted to Muscenone. google.com

Table 1: Reaction Parameters for the Conversion of 14-Methyl-16-Oxabicyclo[10.3.1]hexadec-12-ene to Muscenone

ParameterDetails
Starting Material 14-Methyl-16-Oxabicyclo[10.3.1]hexadec-12-ene
Product 3-Methylcyclopentadecenone (Muscenone)
Catalyst Phosphoric Acid wordpress.com
Reaction Type Acid-Catalyzed Rearrangement

Exploration of Other Acid-Promoted Cyclization Pathways

While the conversion to Muscenone is the most prominent acid-catalyzed reaction of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene, the potential for other cyclization pathways exists. The formation of different ring systems or isomers could theoretically be influenced by the choice of acid catalyst, solvent, and reaction temperature. However, detailed research into alternative acid-promoted cyclizations of this specific bicyclic ether is not extensively documented in publicly available literature. The high efficiency and commercial importance of the rearrangement to Muscenone have likely focused research efforts on optimizing this particular transformation.

Cycloaddition Chemistry

The carbon-carbon double bond in 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene presents a site for cycloaddition reactions. These reactions can be employed to introduce new ring systems and functional groups, further expanding the chemical diversity accessible from this precursor.

Reactions with Tetracyanoethylene (B109619) and Other Dienophiles

Detailed studies on the cycloaddition reactions of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene with specific dienophiles like tetracyanoethylene are not widely reported in the available scientific literature. However, the presence of the double bond suggests that it could participate in [2+2] or [4+2] cycloaddition reactions with suitable reaction partners. The reactivity would be influenced by the steric hindrance around the double bond imposed by the macrocyclic structure and the electronic nature of the dienophile. Further investigation in this area could uncover novel chemical transformations and products.

Olefinic-Lactone Cyclizations to Macrocycles

The synthesis of macrocyclic lactones is another important area of fragrance chemistry. While 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene is a bicyclic ether, its precursors and related structures can be involved in cyclization reactions to form macrocyclic lactones.

Intramolecular Cyclization Precursors and Products (e.g., (3R)-12-hydroxy-3-methylcyclopentadecan-1-one)

The synthesis of macrocycles often involves the intramolecular cyclization of a linear precursor. While not directly a reaction of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene, the synthesis of related macrocyclic ketones and lactones provides context for the broader field. For instance, the synthesis of muscone, which is 3-methylcyclopentadecanone, can be achieved through various routes, including the cyclization of a corresponding hydroxy acid or ester. scentree.co

The specific precursor mentioned, (3R)-12-hydroxy-3-methylcyclopentadecan-1-one, contains both a hydroxyl and a ketone functional group within a large ring. Such a molecule could potentially undergo intramolecular reactions, though its direct cyclization to a lactone would require oxidation of the ketone to an ester or a related transformation. The stereochemistry at the 3-position, as indicated by the (3R) designation, is a crucial factor in the final product's properties, particularly its odor.

Role of Solid-Phase Catalysts (e.g., Silica Gel) in Cyclization

The synthesis of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene often involves intramolecular cyclization reactions where solid-phase catalysts play a significant role, either as primary catalytic agents or as materials for purification and promoting secondary reactions during work-up.

One established method for producing the bicyclic enol ether is through the treatment of 3-methylcyclopentadecane-1,5-diol with Raney copper, a solid-phase heterogeneous catalyst. google.com This process highlights the utility of metallic catalysts in facilitating the requisite dehydration and cyclization cascade.

The table below summarizes the roles of different solid-phase materials mentioned in synthetic routes related to 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene.

Solid-Phase MaterialPrecursor CompoundRoleReference
Raney Copper3-Methylcyclopentadecane-1,5-diolPrimary Cyclization Catalyst google.com
Silica GelCrude reaction mixturePurification (Chromatography) thieme-connect.de

It is important to note that in many scalable processes, the cyclization is mediated by homogeneous catalysts like metal or metalloid alkoxides, with solid-phase materials being essential for the subsequent purification steps required to achieve high purity of the final enol ether product. wipo.int

Further Functionalization of the Enol Ether Moiety

The enol ether moiety in 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene is a key functional group that allows for further chemical transformations. The most significant of these is its conversion into valuable macrocyclic musk compounds.

Specifically, 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene serves as a crucial intermediate in the synthesis of 3-methylcyclopentadecenone, a fragrance ingredient known commercially as Muscenone®. wipo.intchemicalbook.com This transformation involves a rearrangement of the bicyclic enol ether structure.

The table below outlines the key aspects of this important functionalization reaction.

Starting MaterialReagentProductSignificanceReference
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-enePhosphoric Acid (or other strong acid)3-Methylcyclopentadecenone (Muscenone®)Conversion to a high-value fragrance compound google.comchemicalbook.com

This acid-catalyzed rearrangement represents the primary and most commercially relevant functionalization of the enol ether moiety of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene, underscoring the compound's importance as a synthetic intermediate in the fragrance industry.

Structural and Stereochemical Analysis of 16 Oxabicyclo 10.3.1 Hexadec 12 Ene Systems

Configurational Isomerism in Bicyclic Enol Ethers

Bicyclic enol ethers like 16-oxabicyclo[10.3.1]hexadec-12-ene can exist as various isomers. The term can refer to all possible positional and configurational isomers, including E/Z mixtures and pure conformational isomers. google.com The specific placement of the double bond within the bicyclic system and the relative orientation of substituents give rise to a rich isomeric landscape. For instance, different isomers such as 3-methylcyclopentadec-4-en-1-one (B13730252) and 3-methylcyclopentadec-5-en-1-one are related to this bicyclic ether system. google.com The synthesis of these compounds can often lead to a mixture of stereoisomers, which necessitates careful analysis to distinguish and characterize each component. scielo.br

Conformational Preferences of Large Bicyclic Rings

The presence of a large ten-membered ring fused with a six-membered ring in the this compound system allows for considerable conformational flexibility. Unlike smaller, more rigid bicyclic systems, these larger rings can adopt various low-energy conformations. The interplay of torsional strain, transannular interactions, and steric hindrance dictates the preferred spatial arrangement of the molecule. Theoretical calculations and experimental NMR data are crucial in determining the most stable conformations. For example, in related bicyclic systems, the pyran ring has been found to adopt a chair conformation. researchgate.net The large ring's flexibility can also influence the reactivity of the molecule, for instance, by affecting the accessibility of the enol ether double bond.

Application of Bredt's Rule to this compound Frameworks

Bredt's rule, in its classical formulation, states that a double bond cannot be placed at a bridgehead position in a small bicyclic system due to the high angle strain that would be introduced. koreascience.krsciencemediacentre.es However, this rule is relaxed for larger ring systems. The this compound framework, with its large ten-membered ring, can accommodate a bridgehead double bond, making it an anti-Bredt olefin. scispace.com The stability of such systems is a subject of ongoing research, with chemists pushing the boundaries to synthesize and characterize increasingly strained bridgehead olefins. scispace.com The existence and relative stability of these compounds demonstrate the limitations of the original rule and highlight the importance of ring size in determining molecular geometry and stability. sciencemediacentre.es

Theoretical and Experimental Studies of Bridgehead Olefin Stability

The stability of bridgehead olefins is often evaluated using a parameter called olefin strain energy (OSE), which is the difference in strain energy between the olefin and its corresponding saturated hydrocarbon. researchgate.net Theoretical methods, such as molecular mechanics and density functional theory (DFT) calculations, have been instrumental in predicting the stability of these strained molecules. koreascience.krresearchgate.net Some bicyclic bridgehead alkenes have been predicted to be "hyperstable," suggesting they are remarkably unreactive. rsc.org Experimental studies, often involving synthesis and spectroscopic analysis, provide the ultimate validation of these theoretical predictions. koreascience.kr The study of such compounds is significant for understanding the fundamental principles of chemical bonding and reactivity in strained organic molecules.

Advanced Spectroscopic Methods for Structure Elucidation

The unambiguous determination of the complex three-dimensional structure of this compound and its derivatives relies heavily on a combination of advanced spectroscopic techniques. mmu.ac.uknumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons in the molecule. jchps.com For instance, the ¹³C NMR spectrum can confirm the presence of the quaternary carbons of the enol ether. scielo.br

Two-dimensional (2D) NMR experiments are essential for piecing together the connectivity of the molecule. mmu.ac.uk Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons, helping to assemble the carbon skeleton and place substituents. scielo.br

In addition to NMR, other spectroscopic methods play a supporting role. Infrared (IR) spectroscopy can identify key functional groups, such as the C=C and C-O stretching vibrations characteristic of an enol ether. scielo.br Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. jchps.com The combined application of these techniques allows for a comprehensive and accurate structural elucidation. numberanalytics.com

Spectroscopic Data for this compound System
Technique Observed Features
¹³C NMRSignals for quaternary carbons of the enol ether at δ 101.5, 102.3, 143.8, and 145.3 ppm. scielo.br
DEPTAbsence of signals for the quaternary carbons, confirming their identity. scielo.br
¹H NMRSignals for methyl groups coupled to CH groups. scielo.br
gCOSYCorrelation between methyl groups (δ 1.22 and 1.27) and CH groups (δ 4.05-4.15 and δ 3.75-3.82). scielo.br
gHMBCConfirmation of sp² carbons (δ 144.3, 145.5 ppm). scielo.br
Infrared (IR)Bands for C=C stretch at 1704 cm⁻¹ and C-O stretch in the region of 1015 to 1200 cm⁻¹. scielo.br

Computational and Theoretical Studies on 16 Oxabicyclo 10.3.1 Hexadec 12 Ene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 16-Oxabicyclo[10.3.1]hexadec-12-ene. These calculations can provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, all of which are fundamental to understanding the molecule's chemical behavior.

A key area of investigation would be the reactivity of the bridgehead double bond and the ether linkage. DFT calculations can be used to model various reactions, such as electrophilic additions to the double bond or cleavage of the ether bond under acidic or basic conditions. By calculating the activation energies and reaction enthalpies for different potential pathways, one can predict the most likely reaction products and understand the underlying mechanistic details. For instance, the protonation of the ether oxygen followed by ring-opening is a common reaction for cyclic ethers, and DFT can be used to quantify the energy barriers involved in such a process.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's reactivity. The shape and energy of the HOMO can indicate the most likely sites for electrophilic attack, while the LUMO can suggest the sites for nucleophilic attack. This information is crucial for predicting how this compound might interact with other reagents.

To illustrate the type of data generated from such studies, the following table presents hypothetical DFT-calculated activation energies for the acid-catalyzed intramolecular hydroalkoxylation leading to a bicyclic ether, a reaction analogous to the formation of this compound.

Table 1: Hypothetical DFT-Calculated Activation Energies for an Analogous Intramolecular Hydroalkoxylation Reaction.
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Protonation of Hydroxyl GroupInitial protonation of the alcohol by an acid catalyst.5.2
Nucleophilic AttackIntramolecular attack of the double bond onto the protonated hydroxyl group.18.7
DeprotonationLoss of a proton to regenerate the catalyst and form the final bicyclic ether product.2.1

Molecular Dynamics Simulations for Conformational Analysis

The large and flexible 13-membered ring of this compound suggests a complex conformational landscape. Molecular Dynamics (MD) simulations are an ideal computational tool for exploring the accessible conformations of such molecules and understanding their dynamic behavior. nih.gov

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. By simulating the molecule in a solvent box at a given temperature, it is possible to observe the various conformations that the molecule adopts and to determine their relative populations. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. nih.gov

For this compound, MD simulations could reveal the preferred conformations of the large ring, the orientation of the bridgehead double bond, and the flexibility of the entire bicyclic system. The results of these simulations can be used to generate a conformational ensemble, which is a collection of the most probable structures of the molecule. This ensemble provides a more realistic representation of the molecule's behavior in solution than a single, static structure.

The following interactive table illustrates the kind of data that can be obtained from an MD simulation, showing the relative energies and populations of different hypothetical conformers of a bicyclic ether similar to this compound.

Table 2: Hypothetical Conformational Analysis of an Analogous Bicyclic Ether from Molecular Dynamics Simulations.
ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (°)
10.0065.2175.4
21.2525.1-65.8
32.508.580.2
44.001.2-178.9

Mechanistic Pathways Elucidation using Computational Models

Computational models, particularly those based on quantum mechanics, are invaluable for elucidating the detailed mechanisms of chemical reactions. For the formation or subsequent reactions of this compound, computational studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.

For example, the synthesis of this compound likely involves an intramolecular cyclization reaction. Computational modeling can be used to compare different possible cyclization pathways, such as a concerted or a stepwise mechanism. By calculating the energy profile for each pathway, researchers can determine the most energetically favorable route. These studies can also shed light on the role of catalysts, solvents, and other reaction conditions.

A detailed mechanistic study would involve locating the geometries of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products) and calculating their energies. This information allows for the construction of a potential energy surface, which provides a comprehensive picture of the reaction mechanism.

The table below provides a hypothetical breakdown of a computed reaction mechanism for the formation of a bicyclic ether, illustrating the type of information that can be obtained.

Table 3: Hypothetical Computed Mechanistic Steps for the Formation of an Analogous Bicyclic Ether.
StepDescriptionComputed ΔG‡ (kcal/mol)Computed ΔG° (kcal/mol)
1Formation of the reactant-catalyst complex.3.5-2.1
2Transition state for the intramolecular cyclization.22.1-8.5
3Formation of the product-catalyst complex.1.8-15.3
4Release of the product and regeneration of the catalyst.4.2-18.0

Strain Energy Calculations and Stability Predictions for Bicyclic Systems

Strain energy is the excess energy that a molecule possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles. For bicyclic systems, this can be calculated by comparing the heat of formation of the bicyclic molecule with that of a corresponding acyclic reference compound. Molecular mechanics and quantum mechanics methods can both be used to calculate these heats of formation.

A high strain energy suggests that the molecule is thermodynamically unstable and may be prone to rearrangement or decomposition. By comparing the calculated strain energy of this compound with those of other known bicyclic systems, it is possible to make predictions about its stability and reactivity. For example, a comparison with other bridgehead olefins can provide a benchmark for how much strain is tolerated in this class of compounds. wikipedia.org

The following table presents strain energies for a series of bicyclo[n.m.0]alkanes, which can be used to contextualize the stability of bicyclic systems like this compound. researchgate.net

Table 4: Strain Energies of selected Bicyclo[n.m.0]alkanes. researchgate.net
CompoundStrain Energy (kcal/mol)
Bicyclo[3.1.0]hexane26.5
Bicyclo[4.1.0]heptane27.5
Bicyclo[5.1.0]octane28.5
Bicyclo[6.1.0]nonane29.5

In Silico Design of Novel Derivatives

Computational methods can be a powerful tool in the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and experimental testing.

For example, if the goal is to design derivatives with enhanced biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. acs.orgnih.govresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By training a QSAR model on a set of known active and inactive compounds, it is possible to predict the activity of new, untested derivatives. acs.orgnih.govresearchgate.net

Computational methods can also be used to predict other important properties of the designed derivatives, such as their solubility, metabolic stability, and toxicity. This information can be used to prioritize the most promising candidates for synthesis, thereby saving time and resources in the drug discovery and development process.

The following table provides a hypothetical example of an in silico screening of designed derivatives of a bicyclic ether, with predicted properties relevant to drug development.

Table 5: Hypothetical In Silico Screening of Designed Bicyclic Ether Derivatives.
DerivativeModificationPredicted Activity (IC50, nM)Predicted LogPPredicted Aqueous Solubility (mg/L)
1a-5203.550
1bAddition of -OH group2502.8150
1cAddition of -COOH group1502.5300
1dAddition of -F group4803.645

Strategic Applications in Fine Chemical Synthesis

Pivotal Role as an Intermediate in Fragrance Chemistry

The primary application of 16-Oxabicyclo[10.3.1]hexadec-12-ene derivatives is as a key intermediate in the production of macrocyclic musks. These synthetic musks are crucial components in fine fragrances, valued for their persistent and sensual aroma profiles.

The most prominent role of this bicyclic ether is in the synthesis of Muscenone (3-methylcyclopentadecenone), a widely used macrocyclic musk. scentree.coscentree.co Specifically, the compound 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene is a direct and key precursor to Muscenone. researchgate.netjustia.com The synthesis pathway involves the isomerization of the bicyclic ether, often using an acid catalyst like phosphoric acid, to yield the target macrocyclic ketone. scentree.coscentree.co This transformation rearranges the bridged ether structure into the larger, single-ring system of Muscenone.

The synthesis generally starts from cyclododecanone, which undergoes several steps to build the necessary carbon framework and form the 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene intermediate. scentree.coscentree.co This intermediate is then isomerized to produce the final racemic mixture of Muscenone, which is used in perfumery. scentree.co Patents also describe processes for preparing both Muscenone and the structurally related musk, Muscone, from similar bicyclic precursors, highlighting the importance of this synthetic strategy. google.com

Table 1: Key Compounds in Muscenone Synthesis

Compound Name CAS Number Molecular Formula Role
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene 73125-89-0 C₁₆H₂₈O Key Intermediate researchgate.netnih.gov
Muscenone 82356-51-2 C₁₆H₂₈O Final Product (Fragrance) scentree.co
Cyclododecanone 830-13-7 C₁₂H₂₂O Starting Material scentree.coscentree.co

The use of this compound intermediates contributes to more efficient and potentially more sustainable methods for producing macrocyclic musks. Research has focused on developing scalable processes that provide the intermediate in high yield and purity. researchgate.net

One patented method improves upon older techniques by synthesizing Muscenone in just two steps from 3-methyl-1,5-cyclopentadecanedione. google.com This process avoids the use of hydrogen gas, which requires complex and expensive industrial setups. google.com The initial reduction step cleverly produces a mixture of two different partially reduced products which can both be converted together in the subsequent step to form the desired bicyclic ether scaffold, streamlining the synthesis. google.com Such process optimizations, which reduce the number of steps and avoid harsh or costly reagents, are central to developing more efficient and sustainable chemical manufacturing. The development of innovative "green processes" for fragrance ingredients is an active area of research. researchgate.net Furthermore, the fragrance industry has been actively seeking synthetic routes to replace natural musks, the harvesting of which had significant ethical and environmental drawbacks, and to find alternatives to other synthetic musks with bioaccumulation concerns. illinois.edunih.gov

Potential for Synthesis of Other High-Value Macrocyclic Compounds

While the synthesis of Muscenone is the most documented application, the this compound scaffold holds potential for creating other valuable macrocyclic compounds. Patents indicate that the intermediate can be used to manufacture not only Muscenone but also its analogs. researchgate.net The ring-opening and rearrangement of this bicyclic ether is a powerful method for generating 15-membered macrocycles, a structural motif present in many biologically active and commercially valuable compounds. mdpi.commdpi.comunimi.it

The ability to introduce functionality at different positions on the bicyclic framework before the ring-opening isomerization could lead to a diverse range of macrocyclic ketones and lactones. This strategy is a key area of exploration in modern chemistry for producing novel materials and molecules with unique properties. nih.govnih.gov

Development of Novel Organoleptic Compounds

The synthesis and modification of the this compound structure and its derivatives are directly linked to the development of novel organoleptic compounds (substances that stimulate the sense of smell or taste). Muscenone itself is prized in fine fragrances for its warm, musky notes and its ability to add volume and depth when blended with other musks. scentree.coscentree.co

By creating analogs of Muscenone from the bicyclic ether intermediate, chemists can fine-tune the odor profile, potentially leading to new and valuable fragrance ingredients. researchgate.net Investigating the structure-odor relationship is a fundamental aspect of fragrance chemistry. nih.gov For example, constraining the conformation of a macrocycle by introducing a bridge—as is inherent in the this compound structure—can significantly influence its interaction with olfactory receptors and thus its perceived scent. nih.gov The exploration of derivatives of this scaffold is part of a broader effort to design and synthesize novel, structurally diverse macrocyclic musks and other organoleptic molecules. illinois.edu

Future Prospects and Research Directions for Bicyclic Oxa Enol Ethers

Green Chemistry Approaches in 16-Oxabicyclo[10.3.1]hexadec-12-ene Synthesis

The synthesis of complex molecules like this compound provides a fertile ground for the application of green chemistry principles, aiming to reduce environmental impact and enhance efficiency. sigmaaldrich.comessentialchemicalindustry.orgacs.orgmsu.edugreenchemistry-toolkit.org Future research will likely focus on several key areas to develop more sustainable synthetic routes.

One of the primary goals is to improve atom economy , which seeks to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.orgmsu.edu Traditional multi-step syntheses often involve protecting groups and generate significant byproducts. Future strategies could involve the development of cascade reactions where multiple bond-forming events occur in a single pot, reducing the need for intermediate purification and solvent usage.

The use of safer solvents and auxiliaries is another critical aspect. sigmaaldrich.comgreenchemistry-toolkit.org Many organic reactions rely on volatile and often toxic solvents. Research into utilizing greener alternatives such as water, supercritical fluids, or bio-based solvents for the synthesis of large bicyclic ethers will be a significant step forward.

Catalysis is a cornerstone of green chemistry, offering pathways that are more energy-efficient and selective. essentialchemicalindustry.orgacs.org The development of highly efficient and recyclable catalysts for the key cyclization and functionalization steps in the synthesis of this compound will be paramount. This includes both homogeneous and heterogeneous catalysts that can operate under mild conditions.

Furthermore, designing syntheses that utilize renewable feedstocks is a long-term objective. While currently derived from petrochemical sources, future innovations could explore biosynthetic pathways or the conversion of biomass into suitable precursors for macrocyclic compounds.

Development of Enantioselective Synthetic Routes

The stereochemistry of this compound is a critical determinant of its potential biological activity and material properties. Consequently, the development of enantioselective synthetic routes to access specific stereoisomers is a significant area for future research.

Chiral catalysts are central to achieving high enantioselectivity. Research will likely focus on the design and application of chiral Lewis acids, transition metal complexes, and organocatalysts to control the stereochemical outcome of the key ring-forming reactions. chemrxiv.orgnih.gov For instance, chiral diol-based organocatalysts have shown promise in a variety of enantioselective reactions and could be adapted for the synthesis of macrocyclic ethers. mdpi.comnih.gov

Asymmetric intramolecular cyclization of a prochiral precursor, such as a large-ring dihydroxy-alkene, represents a promising strategy. This could be achieved through various catalytic methods, including rhodium-catalyzed intramolecular reductive aldol-type cyclizations, which have been successful in producing chiral lactones. beilstein-journals.org The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of the desired enantiomer.

The concept of chirality-matched catalyst-controlled macrocyclization offers another sophisticated approach. chemrxiv.orgnih.gov In this strategy, a chiral catalyst promotes an efficient macrocyclization by forming a favorable transition state with a substrate that already contains stereogenic elements. This can be particularly effective for large and flexible macrocyclic precursors.

The table below summarizes potential chiral catalysts that could be explored for the enantioselective synthesis of this compound, based on successful applications in related systems.

Catalyst TypePotential Application in SynthesisRelevant Findings
Chiral Phosphoric AcidsEnantioselective macrocyclizationHave been successfully used for the asymmetric synthesis of planar-chiral macrocycles. nih.govrsc.org
Chiral Diol-Based OrganocatalystsAsymmetric intramolecular cyclizationBINOL and VANOL derivatives are effective in inducing enantioselectivity in various reactions. mdpi.comnih.gov
Rhodium-based CatalystsIntramolecular reductive aldol (B89426) cyclizationCan produce chiral lactones with high diastereoselectivity. beilstein-journals.org
Peptide-based CatalystsChirality-matched macrocyclizationCan promote efficient macrocyclization of substrates with pre-existing stereogenic elements. chemrxiv.orgnih.gov

Exploration of New Catalytic Systems for Diverse Transformations

Beyond its synthesis, the reactivity of the enol ether and the bicyclic scaffold of this compound offers opportunities for a wide range of catalytic transformations to generate novel and potentially valuable derivatives.

Transition-metal catalysis will play a pivotal role in this exploration. rsc.orgresearchgate.net Catalytic systems based on palladium, rhodium, iridium, and copper can be employed for various transformations. For example, asymmetric ring-opening (ARO) reactions of the oxabicyclic alkene moiety could provide access to highly functionalized and stereochemically rich macrocyclic structures. rsc.orgresearchgate.netacs.org

Hydrofunctionalization reactions , such as hydroamination, hydroalkoxylation, and hydrocyanation, catalyzed by transition metals, could introduce diverse functional groups across the double bond of the enol ether. This would allow for the synthesis of a library of derivatives with varied properties.

The development of C-H activation strategies applicable to this system would be a significant advance. chemrxiv.org This would enable the direct functionalization of the carbon skeleton, offering a more atom-economical and efficient way to modify the molecule compared to traditional methods that require pre-functionalized substrates.

The table below outlines some potential catalytic transformations and the types of catalysts that could be investigated.

TransformationCatalyst SystemPotential Outcome
Asymmetric Ring OpeningPalladium, Rhodium, Copper complexes with chiral ligandsAccess to enantiomerically enriched, functionalized macrocycles. rsc.orgresearchgate.net
HydrofunctionalizationTransition metal catalysts (e.g., Rh, Ir)Introduction of various functional groups (amines, ethers, nitriles).
C-H FunctionalizationRhodium, Palladium catalystsDirect and selective modification of the bicyclic scaffold. chemrxiv.org
Enantioconvergent Cross-CouplingNickel/bis(oxazoline) catalysisConversion of a racemic starting material into a single enantiomeric product. ua.es

Advanced Characterization Techniques for Complex Bicyclic Structures

A thorough understanding of the three-dimensional structure and dynamics of this compound and its derivatives is crucial for establishing structure-property relationships. Future research will necessitate the use of a combination of advanced analytical techniques.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for elucidating the precise connectivity and stereochemistry of these complex molecules. libretexts.org One- and two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the proton and carbon environments within the bicyclic system. scielo.br The chemical shifts of protons on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range, while the adjacent carbons themselves should resonate between 50-80 ppm in the 13C NMR spectrum. libretexts.org

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be critical for confirming the elemental composition of newly synthesized compounds. documentsdelivered.comcopernicus.org Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can provide valuable structural information about the bicyclic framework.

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of crystalline derivatives of this compound. wikipedia.orgyoutube.commdpi.comlibretexts.org Obtaining single crystals of suitable quality can be challenging for large and flexible molecules, but the resulting structural data, including bond lengths, bond angles, and conformational details, are invaluable. vulcanchem.com

Computational modeling, including Density Functional Theory (DFT) calculations, will be a powerful complementary tool to experimental data, aiding in the prediction of stable conformations and the interpretation of spectroscopic results.

Investigation of Related Bicyclic Heterocyclic Compounds

The exploration of bicyclic heterocyclic compounds structurally related to this compound can open up new avenues for discovering molecules with interesting properties and biological activities. nih.govrsc.orgrsc.orgnih.govnih.govnih.govrsc.orgmdpi.com

Varying the ring sizes of the bicyclic system, for example, by synthesizing analogs with different bridge lengths (e.g., oxabicyclo[m.n.1]alkenes), could lead to compounds with different conformational preferences and, consequently, different biological activities.

Furthermore, the synthesis and evaluation of a library of derivatives with different substituents on the bicyclic framework could lead to the identification of compounds with specific biological targets. The biological activities reported for other cyclic ethers, such as cyclic bis(bibenzyls), suggest that these scaffolds can interact with biological systems. nih.gov

The table below provides examples of related bicyclic systems and their potential areas of interest.

Related Bicyclic SystemKey Structural FeaturePotential Research Focus
Oxabicyclo[m.n.1]alkenesVaried ring sizesInvestigation of the effect of ring size on conformation and biological activity.
Azabicyclo[10.3.1]hexadec-12-eneNitrogen heteroatomSynthesis and evaluation for potential applications in medicinal chemistry, drawing parallels with other bioactive aza-heterocycles. rsc.org
Thiabicyclo[10.3.1]hexadec-12-eneSulfur heteroatomExploration of novel electronic and coordination properties.
Functionalized DerivativesSubstituents on the bicyclic coreStructure-activity relationship (SAR) studies to identify potent and selective bioactive compounds. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.